dimethyl 2-(((6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl)amino)terephthalate

Description

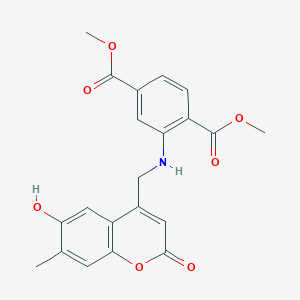

Dimethyl 2-(((6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl)amino)terephthalate is a synthetic organic compound featuring a terephthalate ester backbone modified with a coumarin-derived substituent. The structure includes:

- Terephthalate core: A benzene ring with ester groups at the 1- and 4-positions.

- Coumarin moiety: A 6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl group linked via a methylene bridge to the amino group at the 2-position of the terephthalate.

Properties

IUPAC Name |

dimethyl 2-[(6-hydroxy-7-methyl-2-oxochromen-4-yl)methylamino]benzene-1,4-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO7/c1-11-6-18-15(9-17(11)23)13(8-19(24)29-18)10-22-16-7-12(20(25)27-2)4-5-14(16)21(26)28-3/h4-9,22-23H,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVNAWWPNAUMCRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1O)C(=CC(=O)O2)CNC3=C(C=CC(=C3)C(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dimethyl 2-(((6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl)amino)terephthalate typically involves multiple steps, starting with the formation of the coumarin core. One common approach is the Pechmann condensation, where phenols react with β-keto esters in the presence of acid catalysts to form coumarins

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process, ensuring consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 2-(((6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl)amino)terephthalate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group on the coumarin ring can be oxidized to form a ketone.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethyl terephthalate group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines and alcohols can be used, with reaction conditions varying based on the specific reagents.

Major Products Formed:

Oxidation: Formation of coumarin-4-one derivatives.

Reduction: Formation of coumarin-4-ol derivatives.

Substitution: Formation of various substituted coumarin derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Properties

Research indicates that compounds with similar structural frameworks to dimethyl 2-(((6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl)amino)terephthalate exhibit significant anticancer properties. For instance, studies have shown that derivatives can induce apoptosis in cancer cells through the modulation of apoptotic pathways.

Mechanism of Action

The proposed mechanism involves the inhibition of key signaling pathways that promote cell proliferation and survival. In vitro studies have demonstrated that this compound can reduce the viability of various cancer cell lines, including breast and lung cancer cells.

Case Study

A study published in a peer-reviewed journal highlighted that a related coumarin derivative exhibited an IC50 value of 0.1 μM against MDA-MB-231 breast cancer cells, suggesting potent anticancer activity .

Anti-inflammatory Effects

This compound has also shown promise as an anti-inflammatory agent. The presence of hydroxyl groups in its structure is believed to enhance its ability to inhibit pro-inflammatory cytokines.

Research Findings

In vitro studies have indicated that compounds with similar structures can significantly reduce levels of inflammatory markers such as TNF-alpha and IL-6 in cultured macrophages .

Material Science Applications

The unique properties of this compound make it suitable for use in material science, particularly in the development of biodegradable polymers. Its incorporation into polymer matrices can enhance mechanical properties while providing bioactivity.

Biodegradable Polymers

Research has explored the use of this compound as a plasticizer in biodegradable polymer formulations. This application not only improves flexibility but also imparts antimicrobial properties to the resulting materials.

Data Table: Summary of Applications

Mechanism of Action

The mechanism by which dimethyl 2-(((6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl)amino)terephthalate exerts its effects involves its interaction with specific molecular targets. The coumarin core can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context, but common mechanisms include inhibition of enzyme activity and modulation of signaling pathways.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table compares key structural and synthetic features of dimethyl 2-(((6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl)amino)terephthalate with other dimethyl terephthalate derivatives:

Key Differences and Implications

- Substituent Complexity : The target compound’s coumarin-based substituent introduces a fused aromatic system with hydroxyl and ketone groups, which may enhance UV absorption or fluorescence compared to simpler analogues like DMT .

- Synthetic Challenges : The synthesis of DMT achieves 40% yield with isomer separation challenges (terephthalate:isophthalate = 3:2) , suggesting that introducing bulkier substituents (e.g., coumarin) may further complicate regioselectivity and purification.

Research Findings and Data Gaps

Structural Characterization

Crystallographic tools like SHELXL and visualization software (ORTEP ) are critical for resolving complex substituent geometries.

Functional Studies

No direct biological or material studies on the target compound are cited. Comparisons rely on structural analogies:

- The terephthalate core could enable integration into polymeric matrices for functional materials.

Biological Activity

Dimethyl 2-(((6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl)amino)terephthalate is a synthetic compound derived from natural sources, particularly coumarins, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H21NO7, with a molecular weight of approximately 399.39 g/mol. The compound features a coumarin moiety, which is significant for its biological properties.

Target Enzymes : The primary mechanism of action involves the interaction with bacterial enzymes. The compound binds to the active sites of these enzymes, inhibiting their function. This inhibition disrupts essential biochemical pathways in bacteria, leading to growth inhibition or cell death.

Biochemical Pathways : The interaction with bacterial enzymes can affect various pathways, including those involved in cell wall synthesis and metabolic processes. This disruption can result in increased susceptibility of bacteria to other antimicrobial agents.

Biological Activity

- Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Its efficacy is attributed to its ability to inhibit bacterial growth by targeting specific enzymes critical for bacterial survival .

- Cytotoxicity : Preliminary studies suggest that this compound may also possess cytotoxic effects on certain cancer cell lines. The coumarin derivatives have been shown to induce apoptosis in leukemia cells, highlighting their potential as anticancer agents .

- Anti-inflammatory Effects : Some studies have reported that coumarin derivatives can exhibit anti-inflammatory properties by modulating inflammatory pathways and reducing the production of pro-inflammatory cytokines .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.